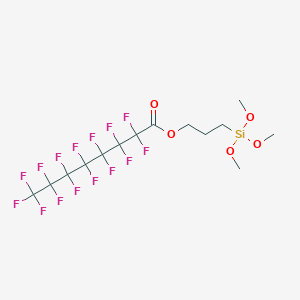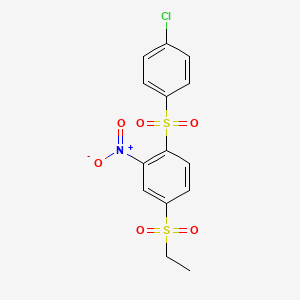
1-(4-Chlorobenzene-1-sulfonyl)-4-(ethanesulfonyl)-2-nitrobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chlorobenzene-1-sulfonyl)-4-(ethanesulfonyl)-2-nitrobenzene is a synthetic organic compound that features a complex structure with multiple functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorobenzene-1-sulfonyl)-4-(ethanesulfonyl)-2-nitrobenzene typically involves multi-step organic reactions. The process may start with the nitration of a benzene derivative, followed by sulfonation and chlorination steps. Each step requires specific reagents and conditions, such as concentrated sulfuric acid for sulfonation and chlorinating agents like thionyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.
化学反应分析
Types of Reactions
1-(4-Chlorobenzene-1-sulfonyl)-4-(ethanesulfonyl)-2-nitrobenzene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The sulfonyl groups can be oxidized further under strong oxidizing conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Major Products Formed
Reduction: Formation of 1-(4-Aminobenzene-1-sulfonyl)-4-(ethanesulfonyl)-2-nitrobenzene.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of sulfone derivatives.
科学研究应用
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(4-Chlorobenzene-1-sulfonyl)-4-(ethanesulfonyl)-2-nitrobenzene would depend on its specific application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The sulfonyl and nitro groups can participate in various biochemical interactions, influencing the compound’s overall effect.
相似化合物的比较
Similar Compounds
1-(4-Chlorobenzene-1-sulfonyl)-2-nitrobenzene: Lacks the ethanesulfonyl group.
1-(4-Methylbenzene-1-sulfonyl)-4-(ethanesulfonyl)-2-nitrobenzene: Has a methyl group instead of chlorine.
1-(4-Chlorobenzene-1-sulfonyl)-4-(methylsulfonyl)-2-nitrobenzene: Has a methylsulfonyl group instead of ethanesulfonyl.
Uniqueness
1-(4-Chlorobenzene-1-sulfonyl)-4-(ethanesulfonyl)-2-nitrobenzene is unique due to the presence of both sulfonyl and nitro groups, which can impart distinct chemical and biological properties
属性
CAS 编号 |
90352-41-3 |
|---|---|
分子式 |
C14H12ClNO6S2 |
分子量 |
389.8 g/mol |
IUPAC 名称 |
1-(4-chlorophenyl)sulfonyl-4-ethylsulfonyl-2-nitrobenzene |
InChI |
InChI=1S/C14H12ClNO6S2/c1-2-23(19,20)12-7-8-14(13(9-12)16(17)18)24(21,22)11-5-3-10(15)4-6-11/h3-9H,2H2,1H3 |
InChI 键 |
DMVNSNLJKSHFLZ-UHFFFAOYSA-N |
规范 SMILES |
CCS(=O)(=O)C1=CC(=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)Cl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-methyl-9-[(4-nitrophenyl)methylideneamino]-7H-purin-8-one](/img/structure/B14348035.png)

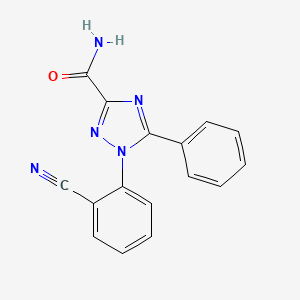
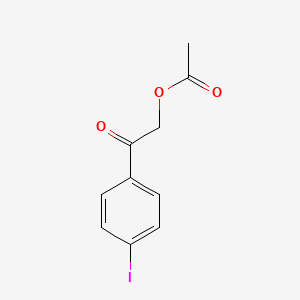
![{5-[(Oxan-2-yl)oxy]pentyl}(triphenyl)phosphanium iodide](/img/structure/B14348054.png)

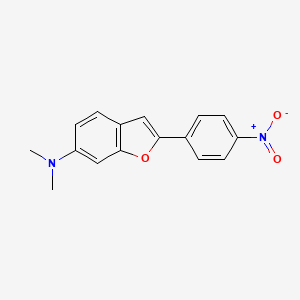
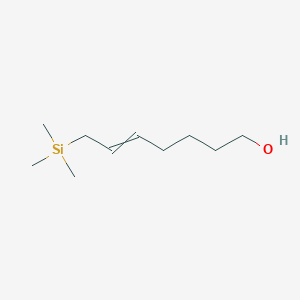
methanone](/img/structure/B14348083.png)
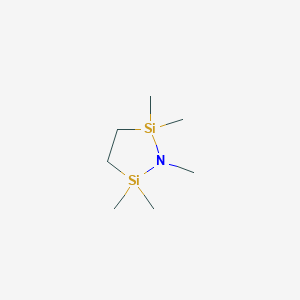
![3-[(2-Methoxyethoxy)methoxy]propanal](/img/structure/B14348098.png)
![6-Cyclopentylpyrazolo[1,5-a]pyrimidine](/img/structure/B14348099.png)
![2,2'-[(Diethylstannanediyl)bis(oxycarbonyl)]diphenol](/img/structure/B14348100.png)
